![molecular formula C16H13F3N4O2 B2631461 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1797184-27-0](/img/structure/B2631461.png)
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This molecule has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In
Scientific Research Applications
Antiviral Activity
Indole derivatives have garnered attention for their antiviral properties. Researchers have synthesized various analogs, including those containing the indole scaffold. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .
Anti-Inflammatory Potential
In animal studies, the compound 3b (a derivative of our indole compound) reduced inflammation, paw volume, and pannus formation in adjuvant-induced arthritic rats . This suggests a potential role in managing inflammatory conditions.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)10-20-14(24)9-23-15(25)6-5-13(21-23)22-8-7-11-3-1-2-4-12(11)22/h1-8H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDMOXMQDNMPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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